molecular formula C11H10N2OS B040151 3-Amino-5-phenylthiophene-2-carboxamide CAS No. 122375-70-6

3-Amino-5-phenylthiophene-2-carboxamide

Cat. No. B040151
CAS RN: 122375-70-6
M. Wt: 218.28 g/mol
InChI Key: DYRYDYQWWQHRQE-UHFFFAOYSA-N
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Description

3-Amino-5-phenylthiophene-2-carboxamide is a chemical compound with the molecular formula C11H10N2OS . It has a molecular weight of 218.28 g/mol .


Molecular Structure Analysis

The molecular structure of 3-Amino-5-phenylthiophene-2-carboxamide consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. This thiophene ring is substituted at the 3rd position by an amino group and at the 5th position by a phenyl group. The 2nd position of the thiophene ring is substituted by a carboxamide group .

Scientific Research Applications

Proteomics Research

3-Amino-5-phenylthiophene-2-carboxamide: is utilized in proteomics research as a building block for synthesizing complex molecules. Its unique structure allows for the creation of specific binding sites that can interact with proteins, aiding in the identification and analysis of protein functions and interactions within biological systems .

Organic Synthesis

In organic synthesis, this compound serves as a versatile intermediate. It can be used to develop new synthetic routes or improve existing ones for the production of pharmaceuticals and fine chemicals. Its reactivity with various reagents opens up possibilities for creating a wide array of organic molecules .

Medicinal Chemistry

Researchers employ 3-Amino-5-phenylthiophene-2-carboxamide in medicinal chemistry to design and synthesize new drug candidates. Its molecular framework is particularly valuable for creating small molecule inhibitors that can modulate biological targets, potentially leading to new treatments for diseases .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reference material in chromatographic methods and mass spectrometry. It helps in the calibration of instruments and validation of analytical methods, ensuring accurate and reliable results .

Materials Science

3-Amino-5-phenylthiophene-2-carboxamide: finds applications in materials science due to its potential in modifying the properties of materials. It can be incorporated into polymers or coatings to alter their electrical, optical, or thermal properties, which is essential for developing advanced materials.

Environmental Science

The compound’s role in environmental science is emerging, particularly in the study of organic pollutants. It can be used as a model compound to understand the behavior of similar organic contaminants in the environment and to develop methods for their detection and remediation .

Safety and Hazards

The safety and hazards associated with 3-Amino-5-phenylthiophene-2-carboxamide are not well-documented in the sources I found .

properties

IUPAC Name

3-amino-5-phenylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c12-8-6-9(15-10(8)11(13)14)7-4-2-1-3-5-7/h1-6H,12H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYRYDYQWWQHRQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(S2)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373412
Record name 3-amino-5-phenylthiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-phenylthiophene-2-carboxamide

CAS RN

122375-70-6
Record name 3-amino-5-phenylthiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 122375-70-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 3-amino-5-phenylthiophene-2-carbonitrile (150 mg) in aqueous sodium hydroxide solution (20 mL, 10%) was added ethanol (10 mL) and the mixture was refluxed for 1 h. The reaction mixture was allowed to attain rt and the crystals separated were filtered off, washed with cold water and dried to give the product as a golden yellow color solid (70 mg, 45%), mp 180-182° C.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Yield
45%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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